![molecular formula C7H9NO2 B14253420 N-Phenylformamide--water (1/1) CAS No. 245114-31-2](/img/structure/B14253420.png)
N-Phenylformamide--water (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylformamide can be synthesized through several methods. One common approach involves the reaction of aniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{HCOOH} \rightarrow \text{C6H5NHCHO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of N-Phenylformamide often employs catalysts to enhance reaction efficiency and yield. Sulfonated rice husk ash (RHA-SO3H) has been reported as an effective catalyst for the N-formylation of aniline using formic acid under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and reusability of the catalyst.
Chemical Reactions Analysis
Types of Reactions: N-Phenylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-phenylformamide oxides.
Reduction: Reduction reactions can convert it to N-phenylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-phenylformamide oxides.
Reduction: N-phenylmethylamine.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
N-Phenylformamide, also known as formanilide, is a chemical compound with the molecular formula C7H7NO . It is a derivative of formamide where one of the hydrogen atoms is replaced by a phenyl group. While the query specifies "N-Phenylformamide--water (1/1)", indicating a monohydrate, information on this specific hydrate is scarce in the provided search results. Therefore, the following discussion will focus on the applications of N-Phenylformamide in general, based on the available data.
Synthesis and Chemical Properties
N-Phenylformamide can be synthesized through various methods, including the reaction of aniline with formic acid or formylating agents . It possesses multiple reaction sites within its structure, making it a versatile compound in organic chemistry .
Applications of N-Phenylformamide
The search results provide limited information on the specific applications of N-Phenylformamide. However, they suggest its use in several areas:
- Spectroscopy: N-Phenylformamide has been used in spectroscopic studies, specifically to investigate the zero electron kinetic energy (ZEKE) spectra of its cis- and trans- isomers .
- Synthesis of N-chloromethyl-N-phenyl amino formyl chloride: N-Phenylformamide can be used as a starting material to prepare N-chloromethyl-N-phenyl amino formyl chloride through chlorination reactions .
- Industrial Applications: Formanilide may be used in the production of various products such as corrosion inhibitors, rubber chemicals, and coating resins. .
- Academic Research: N-Phenylformamide may be relevant in academic writing and historical knowledge contexts .
- Wireless Sensors: Formanilide could be used in conjunction with wireless sensors for various industrial applications .
Mechanism of Action
The mechanism of action of N-Phenylformamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
N-Methylformamide: Similar in structure but with a methyl group instead of a phenyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
N-Phenylacetamide: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness: N-Phenylformamide is unique due to its specific formyl group attached to the aniline, which imparts distinct chemical and physical properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
245114-31-2 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-phenylformamide;hydrate |
InChI |
InChI=1S/C7H7NO.H2O/c9-6-8-7-4-2-1-3-5-7;/h1-6H,(H,8,9);1H2 |
InChI Key |
DOSNDMCFVLLUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=O.O |
Origin of Product |
United States |
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